molecular formula C7H6BrN B13697438 3-(1-Bromovinyl)pyridine

3-(1-Bromovinyl)pyridine

Cat. No.: B13697438
M. Wt: 184.03 g/mol
InChI Key: DBGMDBGORHRHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromovinyl)pyridine typically involves the bromination of 3-vinylpyridine. One common method is the addition of bromine to 3-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali . This reaction sequence allows for the preparation of chromatographically pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of magnetically recoverable catalysts has also been explored for the preparation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromovinyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Bromovinyl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Bromovinyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group can undergo substitution reactions, while the pyridine ring can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Bromovinyl)pyridine: Similar structure but with the bromovinyl group at the second position.

    2-Ethynylpyridine: Features an ethynyl group instead of a bromovinyl group.

    2-(1-Alkoxyvinyl)pyridines: Alkoxyvinyl group instead of bromovinyl.

Uniqueness

3-(1-Bromovinyl)pyridine is unique due to its specific substitution pattern and reactivity

Properties

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

3-(1-bromoethenyl)pyridine

InChI

InChI=1S/C7H6BrN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2

InChI Key

DBGMDBGORHRHOY-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CN=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.